14-Deoxy-11,12-didehydroandrographiside
Overview
Description
14-Deoxy-11,12-didehydroandrographolide is a major bitter diterpene lactone component, isolated from Andrographis paniculata. It is commonly used for the treatment of fever and infectious fever-causing diseases .
Synthesis Analysis
14-Deoxy-11,12-didehydroandrographolide (AND2), an analogue of andrographolide, showed more potent cytotoxicity against human promonocytic leukemia (THP-1) cells than adherent cancer cell lines. In a study, AND2 was isolated from the plant Andrographis paniculata and it was characterized .Molecular Structure Analysis
The molecular structure of 14-Deoxy-11,12-didehydroandrographolide was elucidated in anaesthetised Sprague-Dawley (SD) rats and isolated rat right atria .Chemical Reactions Analysis
14-Deoxy-11,12-didehydroandrographolide has been found to inhibit proliferation and induce GSH-dependent cell death of human promonocytic leukemic cells .Scientific Research Applications
Structural Analysis : The crystal structure of 14-deoxy-11,12-didehydroandrographolide has been analyzed, revealing that its six-membered rings are trans-fused and both are in the chair conformation, which could be significant in understanding its biological activities (Gupta et al., 1993).
Cancer Research : It has been shown to induce toxicity and non-apoptotic cell death in T-47D breast carcinoma cells by regulating genes that inhibit cell proliferation and promote cell cycle arrest (Tan et al., 2012).
Anti-biofilm Activity : This compound demonstrates significant anti-biofilm activity against Pseudomonas aeruginosa, suggesting potential for treating infections where biofilm formation is a problem (Majumdar et al., 2019).
Chemical Analysis and Quantification : Methods have been developed for the quantification of 14-deoxy-11,12-didehydroandrographolide in Andrographis paniculata using high-performance liquid chromatography (S. C et al., 2014).
COVID-19 Research : Studies have explored its binding affinity with COVID-19 related targets, indicating potential as an antiviral agent (Khanal et al., 2021).
Cardiovascular Activity : In vivo studies show that it can significantly affect mean arterial blood pressure and heart rate, suggesting potential applications in cardiovascular health (Zhang et al., 1998).
Drug Synthesis and Modification : Research has focused on synthesizing analogues of 14-deoxy-11,12-didehydroandrographolide for enhanced cytotoxicity against cancer cells, such as cholangiocarcinoma (Sombut et al., 2017).
Liver Health : Studies indicate its potential in reducing fatty liver disease and liver injury by increasing antioxidant and anti-inflammatory activities in mice fed a high-fat and high-cholesterol diet (Liu et al., 2020).
Respiratory Health : Non-cytotoxic analogues of this compound have been shown to possess anti-inflammatory effects in allergic airway inflammation, indicating potential applications in asthma treatment (Guan et al., 2011).
Endothelial Cell Research : It stimulates nitric oxide release from human endothelial cells, which is important for vascular health and may have implications for treating hypertension (Zhang & Tan, 1999).
Safety And Hazards
Future Directions
The study encourages the preclinical testing of 14-Deoxy-11,12-didehydroandrographolide against promonocytic leukemia cells in combination with small molecules that directly activate procaspase-3 to caspase-3 . It may also ameliorate high-fat and high-cholesterol diet-induced steatohepatitis and liver injury by increasing antioxidant and anti-inflammatory activities .
properties
IUPAC Name |
4-[(E)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5,8a-dimethyl-2-methylidene-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2H-furan-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O9/c1-14-4-7-18-25(2,16(14)6-5-15-9-11-33-23(15)32)10-8-19(28)26(18,3)13-34-24-22(31)21(30)20(29)17(12-27)35-24/h5-6,9,16-22,24,27-31H,1,4,7-8,10-13H2,2-3H3/b6-5+/t16-,17-,18+,19-,20-,21+,22-,24-,25+,26+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGVWTQBNFFGTG-XCMZMCRNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)COC4C(C(C(C(O4)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2/C=C/C3=CCOC3=O)(C)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
14-Deoxy-11,12-didehydroandrographiside |
Citations
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